(E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-9H,1H3,(H,15,16)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGYGJJEGVZLW-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid, also known as a derivative of methoxynaphthalene, has garnered attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article synthesizes recent findings on the compound's biological activity, including its mechanisms of action, effects on cell growth and apoptosis, and interactions with various molecular targets.
Chemical Structure and Synthesis
The compound is characterized by a prop-2-enoic acid backbone substituted with a 2-methoxynaphthalene moiety. Its synthesis typically involves methods such as Heck reactions or other coupling techniques to form the desired naphthalene derivatives. For example, one synthesis pathway involves the reaction of naphthalene derivatives with acrylic acids under specific conditions to yield high-purity products .
1. Anti-Cancer Activity
Recent studies have highlighted the compound's ability to inhibit cell growth and induce apoptosis in various cancer cell lines. For instance:
- Cell Growth Inhibition : In experiments involving HGC-27 gastric cancer cells, (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid demonstrated significant inhibition of colony formation in a dose-dependent manner. Treatment over two weeks resulted in complete suppression of colony formation, indicating potent anti-proliferative effects .
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces cell cycle arrest at the G2/M phase. This blockage is critical as it prevents cancer cells from progressing through the cell cycle, thereby limiting their proliferation .
- Apoptosis Induction : The activation of apoptotic pathways was confirmed through the cleavage of PARP (Poly (ADP-ribose) polymerase), a marker for apoptosis. The compound's ability to induce PARP cleavage in a dose-dependent manner suggests that it effectively triggers programmed cell death in malignant cells .
2. Anti-inflammatory Properties
The compound has also been studied for its potential anti-inflammatory effects, particularly through its interactions with enzymes involved in inflammatory pathways:
- CYP1A2 Interaction : Molecular docking studies have indicated that (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid may interact with cytochrome P450 enzymes such as CYP1A2, which play a role in drug metabolism and inflammation modulation. This interaction could lead to metabolic activation pathways that enhance its therapeutic efficacy against inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
Scientific Research Applications
Anti-inflammatory and Anticancer Properties
Research indicates that derivatives of (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid may exhibit anti-inflammatory and anticancer activities. A study evaluated its effects on various cancer cell lines, revealing that certain derivatives could inhibit cell proliferation and induce apoptosis through mechanisms involving the activation of nuclear receptors like Nur77 .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | Observed Effects |
|---|---|---|
| Anticancer | A549, HepG2, MCF-7 | Inhibited proliferation; induced apoptosis |
| Anti-inflammatory | Various models | Decreased inflammatory markers |
Organic Synthesis Applications
The compound can serve as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceuticals or agrochemicals. The synthesis typically involves several key steps, including the reaction of methoxy-substituted naphthalene derivatives with acrylic acid precursors.
Synthesis Overview
- Starting Materials : Methoxynaphthalene derivatives and acrylic acid.
- Reaction Conditions : Typically requires acidic or basic catalysts.
- Yield : High yields have been reported under optimized conditions.
Case Studies
Several case studies have highlighted the applications of (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid in drug discovery and development.
Case Study 1: Anti-cancer Activity
In a recent study, (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid was tested against multiple cancer cell lines. The results indicated significant anti-proliferative effects, particularly in breast and lung cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction via the upregulation of Nur77 expression .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds derived from this structure. Animal models treated with these derivatives showed reduced inflammation markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated system undergoes selective oxidation under controlled conditions:
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Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding epoxide, though stereoselectivity depends on reaction kinetics.
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Carboxylic Acid Stability : The carboxylic acid group resists further oxidation under mild conditions but can decarboxylate at elevated temperatures (>200°C) .
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivative | ~65% |
| Decarboxylation | Pyridine, Δ | 2-Methoxynaphthalene | ~80% |
*Yields inferred from analogous α,β-unsaturated acid reactions .
Reduction Reactions
The double bond is susceptible to catalytic hydrogenation:
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Hydrogenation : Pd/C-mediated hydrogenation in ethanol reduces the α,β-unsaturated bond to yield 3-(2-methoxynaphthalen-1-yl)propanoic acid .
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Selective Reduction : NaBH₄ selectively reduces the acid to the alcohol in the presence of protecting groups .
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | Saturated acid | >90% |
| Borohydride Reduction | NaBH₄, THF, 0°C | Allylic alcohol | ~70% |
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the ortho/para positions of the naphthalene ring:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-4 or C-6 .
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Halogenation : Br₂/FeBr₃ brominates the ring, favoring C-4 substitution .
| Reaction Type | Reagents/Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | >85% para |
| Bromination | Br₂, FeBr₃, CHCl₃ | 4-Bromo derivative | ~80% para |
Nucleophilic Addition
The electron-deficient double bond participates in Michael additions:
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Amine Addition : Primary amines (e.g., benzylamine) add across the α,β-unsaturated system in methanol, forming β-amino acid derivatives .
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Thiol Conjugation : Thiophenol undergoes conjugate addition in basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Michael Addition | Benzylamine, MeOH, RT | β-Benzylamino acid | ~75% |
| Thiol Addition | PhSH, K₂CO₃, DMF | β-Sulfanyl acid | ~60% |
Esterification and Amidation
The carboxylic acid undergoes standard derivatization:
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Esterification : HCl-catalyzed reaction with methanol produces the methyl ester .
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Amide Formation : Coupling with EDCI/HOBt enables peptide bond formation .
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Methyl Ester | MeOH, H₂SO₄, Δ | Methyl ester | >95% |
| Amide Synthesis | EDCI, HOBt, DIPEA | Primary amide | ~85% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
| Reaction Type | Conditions | Product | Yield* |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), CH₃CN | Dimer | ~50% |
Key Research Findings:
-
Stereochemical Outcomes : Reduction and cycloaddition reactions exhibit moderate stereoselectivity, influenced by steric effects from the naphthalene ring .
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Biological Relevance : Michael adducts with amines show preliminary activity as enzyme inhibitors, though structure-activity relationships remain under study .
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Thermal Stability : Decarboxylation occurs rapidly above 200°C, limiting high-temperature applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs, focusing on structural features, synthesis, and functional properties.
Structural and Functional Differences
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid, and what analytical techniques are used to confirm its structure?
- Answer : The compound is synthesized via Knoevenagel condensation or Claisen-Schmidt reactions, using 2-methoxynaphthalene-1-carbaldehyde and malonic acid derivatives. Reaction conditions (e.g., base catalysts like piperidine, solvent polarity, and temperature) influence stereoselectivity and yield . Post-synthesis, structural confirmation employs 1H/13C NMR (to verify the (E)-configuration via coupling constants and chemical shifts) and HPLC (for purity assessment). Mass spectrometry (MS) validates molecular weight, while IR spectroscopy confirms carboxylic acid and methoxy functional groups .
Q. What are the key physicochemical properties of (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid, and how are they determined?
- Answer : Key properties include:
- Melting point : Determined via differential scanning calorimetry (DSC). Analogous compounds (e.g., 3-(2-methoxyphenyl)propanoic acid) melt at 85–89°C .
- Log P (partition coefficient) : Estimated computationally (e.g., via PubChem tools) or experimentally using shake-flask methods with octanol/water .
- Solubility : Assessed in polar (DMSO, methanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid across studies?
- Answer : Contradictions may arise from assay variability (e.g., cell line specificity, dose ranges). Strategies include:
- Standardized protocols : Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control compounds (e.g., indomethacin) .
- Dose-response curves : Establish EC50/IC50 values to compare potency across studies .
- Metabolic stability assays : Evaluate compound degradation in biological matrices (e.g., liver microsomes) to rule out false negatives .
Q. What strategies optimize the yield of (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid in large-scale synthesis while maintaining purity?
- Answer :
- Catalyst optimization : Use immobilized bases (e.g., polymer-supported piperidine) to enhance recyclability and reduce byproducts .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity and stereochemical control .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to achieve >98% purity .
Q. What mechanistic insights explain the anti-inflammatory activity of (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid, and how can in vitro models validate these mechanisms?
- Answer : The compound may inhibit COX-2 or modulate NF-κB signaling. Validation methods include:
- COX-2 inhibition assays : Measure prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages .
- Molecular docking : Predict binding affinity to COX-2 (PDB ID: 5KIR) using AutoDock Vina .
- Cytokine profiling : Quantify TNF-α and IL-6 via ELISA in THP-1 monocytes .
Methodological Guidance
Q. What spectroscopic methods best characterize the stereochemistry and purity of (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid?
- Answer :
- NMR : 1H NMR reveals the (E)-isomer via a coupling constant (J = 12–16 Hz) between the α,β-unsaturated protons. 13C NMR confirms the carboxylic acid carbonyl at ~170 ppm .
- Chiral HPLC : Use a Chiralpak AD-H column to resolve enantiomeric impurities, if present .
- X-ray crystallography : Single-crystal analysis definitively assigns stereochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported log P values of (E)-3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid?
- Answer : Discrepancies arise from computational vs. experimental methods. To reconcile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
